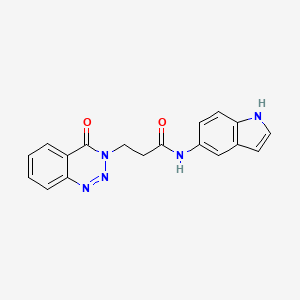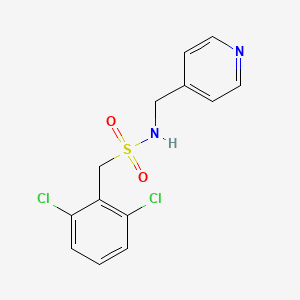
N-1H-indol-5-yl-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
Vue d'ensemble
Description
N-1H-indol-5-yl-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide, also known as BI-78D3, is a novel small molecule inhibitor that has shown potential in various scientific research applications.
Mécanisme D'action
The mechanism of action of N-1H-indol-5-yl-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide involves the inhibition of Plk1 enzyme by binding to its active site. This binding results in the disruption of the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
N-1H-indol-5-yl-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide has been shown to have significant biochemical and physiological effects. In addition to inhibiting the growth of cancer cells, it has also been found to induce autophagy, a process by which cells recycle their own components to maintain cellular homeostasis. Furthermore, it has been shown to regulate the expression of various genes involved in cell division and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-1H-indol-5-yl-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is its specificity towards Plk1 enzyme, which makes it a promising candidate for cancer therapy. However, its limitations include its poor solubility and stability, which can make it difficult to use in lab experiments.
Orientations Futures
There are several future directions for the research on N-1H-indol-5-yl-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide. One such direction is the development of more stable and soluble analogs of N-1H-indol-5-yl-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide. Another direction is the investigation of its potential in combination therapy with other cancer drugs. Furthermore, its potential in the treatment of other diseases, such as neurodegenerative disorders, can also be explored.
Conclusion:
In conclusion, N-1H-indol-5-yl-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a novel small molecule inhibitor that has shown potential in various scientific research applications, particularly in the field of cancer research. Its mechanism of action involves the inhibition of Plk1 enzyme, leading to cell cycle arrest and apoptosis in cancer cells. While it has its advantages, such as its specificity towards Plk1 enzyme, it also has limitations, such as its poor solubility and stability. Nonetheless, its potential in combination therapy and treatment of other diseases makes it a promising candidate for further research.
Applications De Recherche Scientifique
N-1H-indol-5-yl-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide has been shown to have potential in various scientific research applications. One such application is in the field of cancer research, where it has been found to inhibit the growth of cancer cells by targeting the Polo-like kinase 1 (Plk1) enzyme. Plk1 is an important enzyme involved in cell division and is overexpressed in many types of cancer cells. Inhibition of Plk1 by N-1H-indol-5-yl-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide leads to cell cycle arrest and apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-(1H-indol-5-yl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c24-17(20-13-5-6-15-12(11-13)7-9-19-15)8-10-23-18(25)14-3-1-2-4-16(14)21-22-23/h1-7,9,11,19H,8,10H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPFZUNLQZMEAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=CC4=C(C=C3)NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(1H-indol-5-yl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B4752257.png)
![4-benzyl-1-[(2-oxo-2-phenylethyl)thio]-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4752272.png)
![N-{2-[5-(2-chlorophenyl)-2-furyl]-1-[(isopropylamino)carbonyl]vinyl}benzamide](/img/structure/B4752275.png)
![2-(2-methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4752288.png)
![2,5-dimethyl-3-phenyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4752295.png)
![N-(2-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B4752306.png)
![4'-chloro-1,1''-dimethyl-1'-[(4-nitrophenyl)sulfonyl]-1H,1'H,1''H-4,3':5',4''-terpyrazole](/img/structure/B4752320.png)
![4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4752336.png)
![N-(3-methoxyphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4752344.png)
![4-chlorophenyl 4-({[N-(phenylsulfonyl)glycyl]oxy}methyl)benzoate](/img/structure/B4752347.png)
![2-(4-chloro-5-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B4752348.png)


![N-[(butylamino)carbonyl]-2,4,6-trichloronicotinamide](/img/structure/B4752371.png)